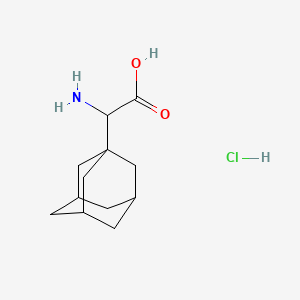

Acide (1-adamantyl(amino))acétique chlorhydrate

Vue d'ensemble

Description

1-Adamantyl(amino)acetic acid hydrochloride is an organic compound used as a versatile building block and intermediate in the synthesis of complex compounds . It reacts with nitric acid to form 1-Adamantyl nitrate .

Synthesis Analysis

The synthesis of 1-Adamantyl(amino)acetic acid hydrochloride and similar compounds is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A two-step procedure for the synthesis of 1 from 1-bromadamantane has been reported .Molecular Structure Analysis

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Acide (1-adamantyl(amino))acétique chlorhydrate : est utilisé dans la conception de nouveaux systèmes d'administration de médicaments. Sa partie adamantane sert d'ancre dans les bicouches lipidiques des liposomes, améliorant ainsi l'administration ciblée des médicaments . Cette application est cruciale pour développer des méthodes plus efficaces et performantes pour délivrer des agents thérapeutiques à des sites spécifiques dans le corps.

Études de reconnaissance de surface

La structure du composé est bénéfique dans les études de reconnaissance de surface, en particulier dans les applications biomédicales. Il peut être incorporé dans les liposomes et autres structures pour interagir avec les membranes cellulaires, aidant ainsi à l'identification et au ciblage de types de cellules spécifiques .

Chimie organique

En synthèse organique, l'This compound est un intermédiaire précieux. Il peut être utilisé pour créer divers dérivés adamantanes, qui sont importants dans la synthèse de matériaux fonctionnels, y compris les polymères et les nanofils .

Chimie médicinale

La partie adamantane est souvent introduite dans les structures de médicaments actifs pour augmenter leur lipophilie et améliorer leurs propriétés pharmacologiques. Cette modification peut conduire à une meilleure stabilité du médicament et à une meilleure pharmacocinétique .

Recherche antivirale

Les dérivés adamantanes, y compris ceux liés à l'This compound, ont montré une activité antivirale significative. Ils sont étudiés pour leur potentiel dans le traitement et la prévention des infections causées par des virus, tels que le virus de la variole .

Recherche pharmaceutique

En recherche pharmaceutique, le composé est exploré pour son potentiel dans la création de nouvelles formulations et de candidats médicaments. Ses propriétés uniques peuvent conduire au développement de médicaments avec une efficacité améliorée et une toxicité réduite .

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups, provides insights that can be applied to the C–H functionalization of other substrate classes .

Mécanisme D'action

Target of Action

1-Adamantyl(amino)acetic acid hydrochloride is an organic compound that is used as a versatile building block and intermediate in the synthesis of complex compounds . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . It has been found to interact with various targets, including liposomes, cyclodextrins, and dendrimers .

Mode of Action

It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may interact with a variety of biochemical pathways, potentially influencing the function of various proteins and enzymes.

Pharmacokinetics

It is known that the adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may have a variety of effects at the molecular and cellular level, potentially influencing the function of various proteins and enzymes.

Action Environment

It is known that the adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that it may be influenced by a variety of environmental factors, potentially affecting its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

1-Adamantyl(amino)acetic acid hydrochloride plays a significant role in biochemical reactions due to its structural stability and reactivity. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it reacts with nitric acid to form 1-Adamantyl nitrate, a useful reagent in organic synthesis . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can enhance the stability and efficacy of the resulting products.

Cellular Effects

1-Adamantyl(amino)acetic acid hydrochloride influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into drug delivery systems can improve the pharmacokinetics and stability of therapeutic agents, thereby enhancing their efficacy . The compound’s effects on cells include increased lipophilicity, which facilitates better membrane penetration and intracellular delivery of drugs.

Molecular Mechanism

At the molecular level, 1-Adamantyl(amino)acetic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s adamantane core provides a stable scaffold that can interact with various molecular targets, leading to changes in gene expression and enzyme activity . These interactions are crucial for its role in drug delivery and biochemical synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Adamantyl(amino)acetic acid hydrochloride can vary over time. The compound is generally stable, but its degradation products can influence long-term cellular functions. Studies have shown that the compound maintains its stability under various conditions, making it suitable for extended use in biochemical experiments . Prolonged exposure may lead to gradual changes in cellular responses, necessitating careful monitoring.

Dosage Effects in Animal Models

The effects of 1-Adamantyl(amino)acetic acid hydrochloride in animal models are dose-dependent. At lower doses, the compound can enhance the efficacy of therapeutic agents without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential risks.

Metabolic Pathways

1-Adamantyl(amino)acetic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes hydroxylation and other modifications, which can influence its metabolic flux and the levels of metabolites . These metabolic processes are essential for understanding the compound’s pharmacokinetics and its role in biochemical reactions.

Transport and Distribution

Within cells and tissues, 1-Adamantyl(amino)acetic acid hydrochloride is transported and distributed through specific transporters and binding proteins. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating its intracellular localization and accumulation . The compound’s distribution is influenced by its interactions with cellular components, which can affect its overall efficacy and function.

Subcellular Localization

1-Adamantyl(amino)acetic acid hydrochloride exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUUMSMIQNBXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

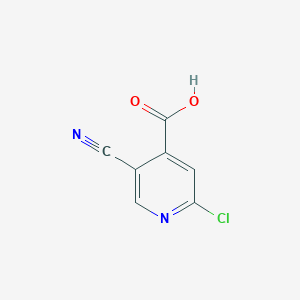

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)